molecular formula C15H14O4 B11139880 1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone

1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone

Cat. No.: B11139880
M. Wt: 258.27 g/mol
InChI Key: OKEBGQSBGDUWMS-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone is an organic compound with a complex structure that includes both phenolic and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone typically involves the reaction of 2,4-dihydroxy-3-methylacetophenone with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ether derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant properties. The compound may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. Additionally, its interaction with cellular signaling pathways can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-3-methylacetophenone: Shares the phenolic and ketone functional groups but lacks the phenoxyethanone moiety.

    Phenoxyethanone: Contains the phenoxy and ketone groups but lacks the dihydroxy and methyl substitutions.

Uniqueness

1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activities. The presence of both phenolic and ketone groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-phenoxyethanone

InChI

InChI=1S/C15H14O4/c1-10-13(16)8-7-12(15(10)18)14(17)9-19-11-5-3-2-4-6-11/h2-8,16,18H,9H2,1H3

InChI Key

OKEBGQSBGDUWMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC=C2)O

Origin of Product

United States

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